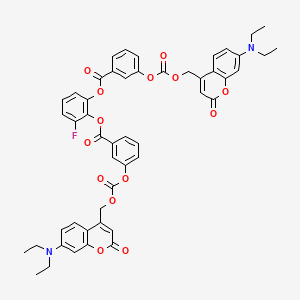
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid is a complex organic compound characterized by multiple double bonds and carbon-13 isotopic labeling
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of double bonds and the incorporation of carbon-13 isotopes. Typical synthetic routes may involve:
Step 1: Formation of the initial carbon backbone through aldol condensation or Wittig reaction.
Step 2: Introduction of double bonds via selective hydrogenation or dehydrogenation.
Step 3: Incorporation of carbon-13 isotopes using labeled precursors.
Step 4: Final functionalization to introduce hydroxycarbonyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to promote selective reactions.
Temperature and Pressure: Control of reaction temperature and pressure to favor desired products.
Purification: Techniques such as chromatography and crystallization to isolate the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of double bonds using hydrogen gas and a palladium catalyst.
Substitution: Replacement of functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new functionalized derivatives.
科学研究应用
Chemistry: Used as a labeled tracer in reaction mechanism studies.
Biology: Employed in metabolic studies to trace carbon pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of complex organic molecules.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example:
Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
- (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonylmethyl)-6-methoxy-2,5,17-trimethyl-docosa-2,4,8,10,14,18,20-heptaenedioic acid
- (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonylmethyl)-6-methoxy-2,5,17-trimethyl-docosa-2,4,8,10,14,18,20-heptaenedioic acid
Uniqueness
The uniqueness of (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid lies in its isotopic labeling, which allows for detailed tracking and analysis in scientific studies.
属性
分子式 |
C28H38O7 |
|---|---|
分子量 |
514.39 g/mol |
IUPAC 名称 |
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid |
InChI |
InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1 |
InChI 键 |
SHCXABJSXUACKU-LGIAGIHQSA-N |
手性 SMILES |
[13CH3][13C@@H]([13CH2]/[13CH]=[13CH]/[13CH2][13CH2]/[13CH]=[13CH]/[13CH]=[13CH]\[13CH2][13C@H](/[13C](=[13CH]\[13CH]=[13C](/[13CH3])\[13C](=O)O)/[13CH3])O[13CH3])/[13CH]=[13CH]/[13C](=[13CH]\[13C](=O)O)/[13CH2][13C](=O)O |
规范 SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


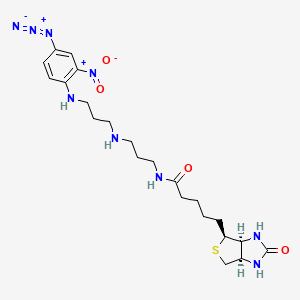
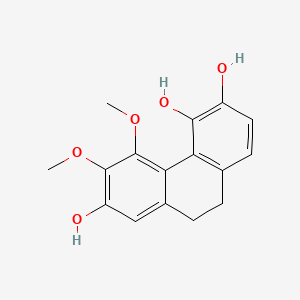
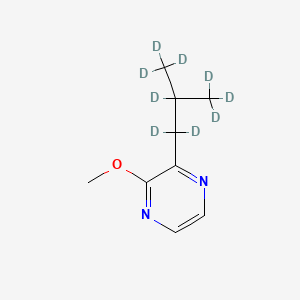
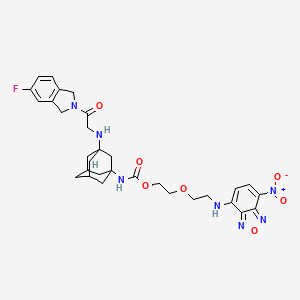

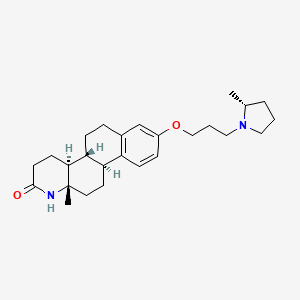
![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)

![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)
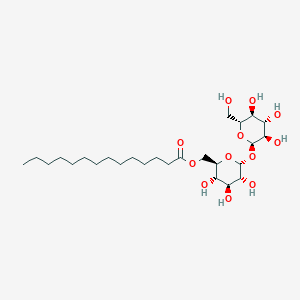
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)
